

Celgosivir Hydrochloride: A Technical Whitepaper on its Broad-Spectrum Antiviral Potential

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Compound of Interest

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Abstract

Celgosivir hydrochloride, an oral prodrug of the natural iminosugar castanospermine, represents a significant example of a host-directed antiviral agent. Its mechanism, the inhibition of α -glucosidase I in the endoplasmic reticulum, interferes with the proper folding of viral glycoproteins, a critical step for the maturation of many enveloped viruses. This technical guide provides an in-depth review of Celgosivir's broad-spectrum antiviral activity, detailing its mechanism of action, summarizing preclinical in vitro and in vivo data, and discussing the outcomes of clinical trials. Furthermore, it outlines key experimental protocols for the evaluation of such antiviral compounds and provides visual representations of critical pathways and workflows.

Introduction

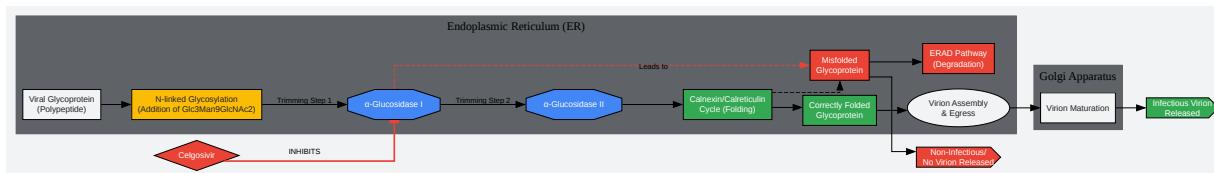
Celgosivir (6-O-butanoyl-castanospermine) is a derivative of castanospermine, an alkaloid isolated from the seeds of the Australian chestnut tree, *Castanospermum australe*. As a prodrug, Celgosivir is rapidly and efficiently converted to its active form, castanospermine, *in vivo*.^{[1][2]} Unlike direct-acting antivirals that target viral enzymes, Celgosivir employs a host-directed mechanism by inhibiting the host enzyme α -glucosidase I.^{[3][4]} This enzyme is crucial for the initial trimming steps of N-linked glycans on newly synthesized glycoproteins within the

endoplasmic reticulum (ER).^[1] Many enveloped viruses, including flaviviruses, retroviruses, and orthomyxoviruses, depend on this host pathway for the correct folding and function of their envelope proteins, making α -glucosidase I an attractive target for broad-spectrum antiviral therapy.^[3]

Mechanism of Action

The antiviral activity of Celgosivir is rooted in its ability to disrupt the viral glycoprotein maturation process.

- Inhibition of α -Glucosidase I: Following viral entry and protein synthesis, viral envelope glycoproteins are translocated into the host cell's ER, where they undergo N-linked glycosylation. The initial glycan precursor ($\text{Glc}_3\text{Man}_9\text{GlcNAc}_2$) is attached to the polypeptide chain. For proper folding, this glycan must be sequentially trimmed. α -glucosidase I is responsible for cleaving the terminal glucose residue.^[3]
- Disruption of Calnexin/Calreticulin Cycle: Celgosivir, in its active castanospermine form, inhibits α -glucosidase I. This prevents the removal of the terminal glucose, causing the glycoprotein to be trapped in the calnexin/calreticulin folding cycle, a quality control checkpoint in the ER.
- Protein Misfolding and Degradation: The inability to proceed with proper glycan trimming leads to the accumulation of misfolded viral glycoproteins. These are often targeted for degradation by the ER-associated protein degradation (ERAD) pathway.
- Inhibition of Virion Assembly and Egress: The consequence is a drastic reduction in the quantity of correctly folded envelope proteins available for incorporation into new viral particles. This impairs the assembly, maturation, and egress of progeny virions, resulting in the release of non-infectious or malformed viral particles and a significant reduction in viral titer.^[5]



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Caption: Mechanism of Celgosivir action in the ER.

Preclinical Antiviral Activity

Celgosivir has demonstrated a broad spectrum of activity against numerous enveloped viruses in preclinical studies.

In Vitro Antiviral Efficacy

The potency of Celgosivir has been quantified against several viruses. The half-maximal effective concentration (EC₅₀) and half-maximal inhibitory concentration (IC₅₀) values from various studies are summarized below.

Virus Family	Virus	Assay Type	Cell Line / System	EC ₅₀ / IC ₅₀ (µM)	Reference(s)
Flaviviridae	Dengue Virus (DENV-1)	-	-	< 0.7	
Dengue Virus (DENV-2)	-	-	0.2	[6]	
Dengue Virus (DENV-3)	-	-	< 0.7	[6]	
Dengue Virus (DENV-4)	-	-	< 0.7	[6]	
Dengue Virus (DENV-2)	DENV Secretion	Primary Human Macrophages	5.0	[5]	
Bovine Viral Diarrhoea Virus (BVDV)	In Vitro Assay	-	1.27	[6]	
Bovine Viral Diarrhoea Virus (BVDV)	Plaque Assay	-	16	[6]	
Bovine Viral Diarrhoea Virus (BVDV)	Cytopathic Effect Assay	-	47	[6]	
Retroviridae	Human Immunodeficiency Virus (HIV-1)	-	-	2.0 ± 2.3	[6]

In Vivo Efficacy

The most extensive in vivo studies for Celgosivir have been conducted using the AG129 mouse model (deficient in type I and II interferon receptors) for Dengue virus infection.

Animal Model	Virus Challenge	Dosing Regimen	Key Outcomes	Reference(s)
AG129 Mice	Lethal dose of mouse-adapted DENV	50 mg/kg, twice daily (BID) for 5 days	Fully protected mice from lethal infection, even with treatment delayed up to 48h post-infection.	[7]
AG129 Mice	Lethal dose of mouse-adapted DENV	10, 25, or 50 mg/kg BID vs. 100 mg/kg once daily	Twice-daily (BID) dosing was significantly more protective than a single daily dose, indicating the importance of maintaining a minimum trough concentration.	[7]
AG129 Mice	Antibody-enhanced DENV infection	33.3 mg/kg, three times daily (t.i.d.)	Significantly reduced circulating viral RNA load as measured by qRT-PCR.	[8]

Clinical Trials and Human Studies

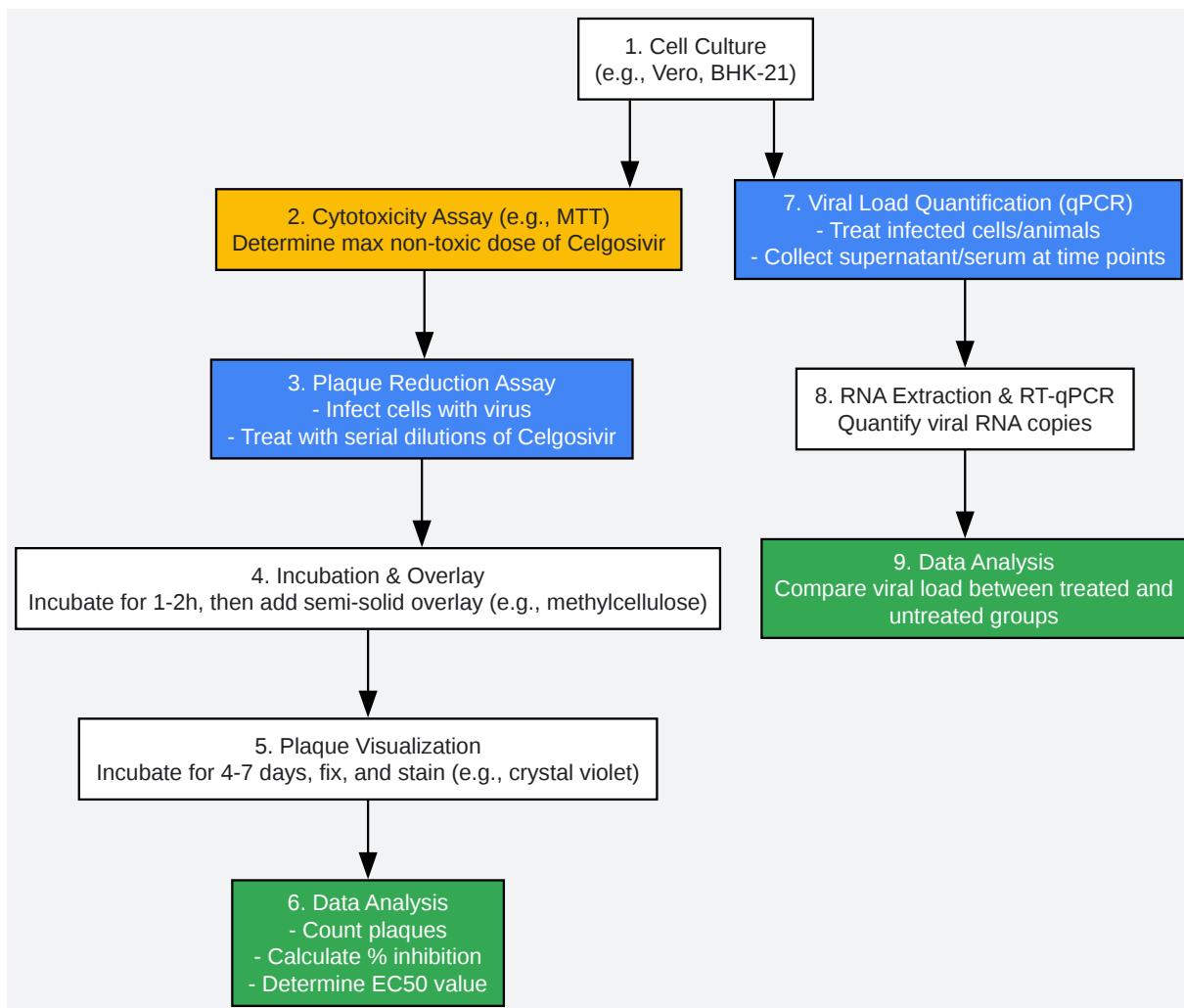
The promising preclinical data, particularly for Dengue fever, led to human clinical trials.

- Hepatitis C (HCV): In Phase II trials for chronic HCV infection, Celgosivir was not effective as a monotherapy. However, it demonstrated a synergistic effect when used in combination with pegylated interferon alfa-2b and ribavirin.[1][4]

- Dengue Fever (CELADEN Trial): A Phase 1b, randomized, double-blind, placebo-controlled trial (NCT01619969) was conducted in Singapore to evaluate Celgosivir in patients with acute dengue fever.[9]
 - Dosing: Patients received a 400 mg loading dose followed by 200 mg every 12 hours for a total of nine doses.[9]
 - Outcome: The trial found that while Celgosivir was safe and well-tolerated, it did not achieve its primary endpoints of significantly reducing viral load or the duration of fever compared to the placebo group.[9]
 - Analysis: Subsequent pharmacokinetic analysis suggested that the trough concentrations of the active drug, castanospermine, may have been insufficient to exert a strong antiviral effect. This discrepancy between the effective doses in mouse models and the outcomes in humans highlighted the challenge of translating preclinical findings.[7]
- Revised Dosing Trial: A subsequent trial (NCT02569827) was designed to evaluate a revised, more frequent dosing regimen (e.g., 150 mg every 6 hours) to achieve higher and more sustained trough concentrations of the drug.

Key Experimental Protocols

Evaluating the efficacy of a host-directed antiviral like Celgosivir involves a series of standardized virological assays.

[Click to download full resolution via product page](#)**Caption:** Standard workflow for in vitro antiviral testing.

Plaque Reduction Neutralization Test (PRNT)

This assay is the gold standard for quantifying infectious virus particles and determining the efficacy of an antiviral compound.

- Cell Seeding: Plate a suitable host cell line (e.g., Vero or BHK-21 cells) in 6-well or 12-well plates to form a confluent monolayer.

- Virus & Compound Preparation: Prepare serial dilutions of **Celgosivir hydrochloride** in culture medium. Mix each drug dilution with a standardized amount of virus (e.g., 100 plaque-forming units or PFU). Include a "virus-only" control (no drug) and a "cell-only" control (no virus, no drug).
- Infection: Remove the growth medium from the cell monolayers and inoculate the wells with the virus-drug mixtures. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
- Overlay: After incubation, remove the inoculum and add a semi-solid overlay medium (e.g., culture medium containing 1% methylcellulose or agarose). This restricts the spread of progeny virus to adjacent cells, ensuring that each infectious particle forms a discrete plaque.
- Incubation: Incubate the plates at 37°C with 5% CO₂ for a period sufficient for plaques to form (typically 4-7 days for Dengue virus).[10]
- Visualization and Counting: After incubation, fix the cells (e.g., with 4% formaldehyde) and stain the monolayer with a dye such as crystal violet. The living cells will stain, leaving the plaques (areas of cell death) as clear zones.
- Calculation: Count the plaques in each well. The percent inhibition for each drug concentration is calculated relative to the "virus-only" control. The EC₅₀ value is determined as the drug concentration that reduces the number of plaques by 50%.[10]

Viral Load Quantification by RT-qPCR

This method quantifies the amount of viral RNA in a sample, providing a measure of viral load that does not depend on infectivity.

- Sample Collection: Collect samples from the supernatant of infected cell cultures or serum from treated animal models at various time points post-infection.
- RNA Extraction: Isolate total RNA from the samples using a commercial viral RNA extraction kit according to the manufacturer's protocol.
- Reverse Transcription (RT): Convert the extracted viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and virus-specific primers.

- Quantitative PCR (qPCR): Perform qPCR using the generated cDNA. The reaction includes specific primers and a fluorescent probe that targets a conserved region of the viral genome. The qPCR instrument monitors the fluorescence signal in real-time, which is proportional to the amount of amplified DNA.
- Quantification: A standard curve is generated using known quantities of a plasmid containing the target viral sequence. The viral RNA copy number in the experimental samples is then interpolated from this standard curve based on their quantification cycle (Cq) values.[\[2\]](#)
- Analysis: Compare the viral load in Celgosivir-treated samples to that of untreated or placebo-treated controls to determine the reduction in viral replication.

Conclusion and Future Directions

Celgosivir hydrochloride is a potent host-directed antiviral with a well-defined mechanism of action. It has demonstrated significant broad-spectrum activity in preclinical in vitro and in vivo models, particularly against flaviviruses like Dengue.[\[3\]](#) However, the translation of this efficacy to the clinical setting has been challenging, as evidenced by the CELADEN trial, which failed to meet its primary endpoints.[\[9\]](#) This highlights the critical importance of optimizing dosing regimens to maintain sufficient trough concentrations of the active drug.

Future research should focus on:

- Optimized Dosing: Evaluating more frequent dosing schedules or extended-release formulations to improve the pharmacokinetic profile.
- Combination Therapy: Exploring the synergistic potential of Celgosivir with direct-acting antivirals, which could create a high barrier to resistance and enhance efficacy.
- Expanded Spectrum: Investigating the efficacy of Celgosivir against other emerging and re-emerging enveloped viruses that rely on the same host glycosylation pathway, such as Zika virus, Chikungunya virus, and influenza virus.[\[3\]](#)[\[11\]](#)

By targeting a host dependency factor, Celgosivir remains a valuable compound in the antiviral research pipeline, offering a pathway that is less susceptible to the development of viral resistance. Continued investigation is warranted to unlock its full therapeutic potential.

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